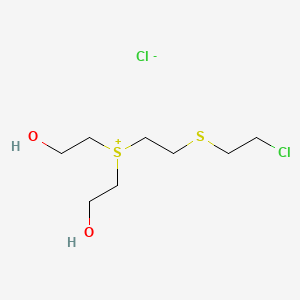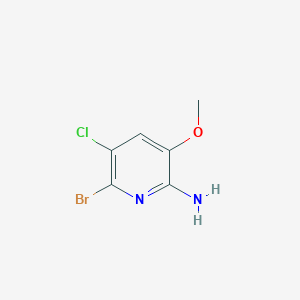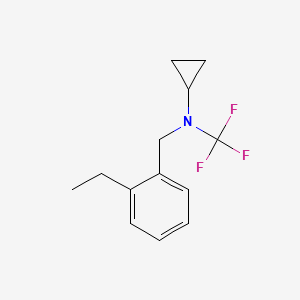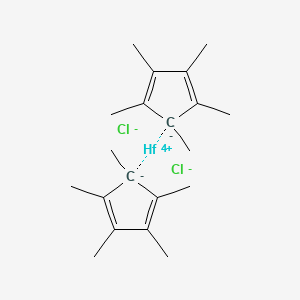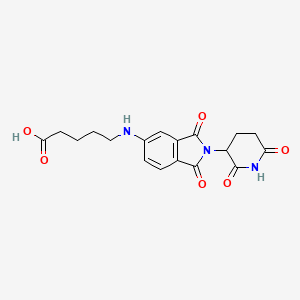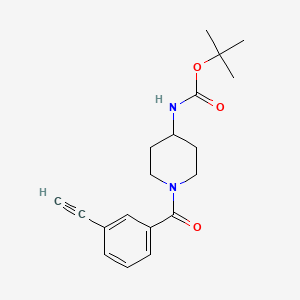![molecular formula C14H17N3O3 B13977336 Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B13977336.png)
Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Spirocyclization: The spiro linkage is formed by reacting the azetidine ring with a pyrrolo[2,3-C]pyridine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical processes.
作用機序
The mechanism of action of tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: Similar spiro structure but with an indole ring instead of a pyrrolo[2,3-C]pyridine ring.
Tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate: Contains an imidazo ring instead of an azetidine ring.
Uniqueness
Tert-butyl 2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate is unique due to its specific combination of the azetidine and pyrrolo[2,3-C]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-13(2,3)20-12(19)17-7-14(8-17)9-4-5-15-6-10(9)16-11(14)18/h4-6H,7-8H2,1-3H3,(H,16,18) |
InChIキー |
BQXFPHUXXKFBKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=NC=C3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




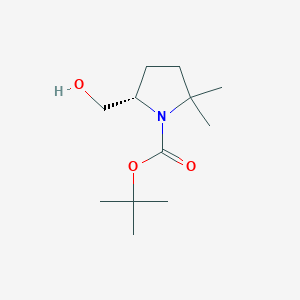
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
